molecular formula C26H25NO5 B613405 Fmoc-MeSer(Bzl)-OH CAS No. 84000-14-6

Fmoc-MeSer(Bzl)-OH

Cat. No. B613405
CAS RN: 84000-14-6
M. Wt: 431,47 g/mole
InChI Key: VZPIFUWXIJVTCS-DEOSSOPVSA-N
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Description

“Fmoc-MeSer(Bzl)-OH” is also known as N-Fmoc-N-methyl-O-benzyl-L-serine1. However, detailed information about this compound is not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “Fmoc-MeSer(Bzl)-OH”.



Molecular Structure Analysis

I’m sorry, but I couldn’t find any specific information on the molecular structure of “Fmoc-MeSer(Bzl)-OH”.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “Fmoc-MeSer(Bzl)-OH”.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of “Fmoc-MeSer(Bzl)-OH”.


Scientific Research Applications

Hydrogel Formation and Drug Delivery

Fmoc-MeSer(Bzl)-OH, along with other Fmoc-protected amino acids, has been utilized in the development of hydrogels for potential applications in drug delivery. These hydrogels are formed by the self-assembly of aromatic amino acid derivatives, exploiting the spontaneous ability of peptides and amino acids to form three-dimensional fibrous networks. The incorporation of carbon nanomaterials into these hydrogels allows for near-infrared irradiation-triggered drug release, offering innovative perspectives for controlled drug delivery systems. The structural and physical properties of these hydrogels have been characterized using various techniques, demonstrating their capacity for high-concentration drug loading and controlled release under specific stimuli (Guilbaud-Chéreau et al., 2019).

Antibacterial Composite Materials

The use of Fmoc-protected amino acids extends into the development of antibacterial and anti-inflammatory biomedical materials. Nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown promising antibacterial capabilities. These materials have been integrated into resin-based composites, effectively inhibiting bacterial growth without compromising the materials' mechanical and optical properties. This approach highlights the intrinsic antibacterial properties of self-assembling building blocks and their potential for enhancing biomedical composite materials (Schnaider et al., 2019).

Synthesis of β-Peptides

Fmoc-MeSer(Bzl)-OH is part of a broader category of Fmoc-protected β-amino acids used in the synthesis of β-peptides. The preparation of these amino acids, crucial for solid-phase syntheses of β-peptides, involves diastereoselective amidomethylation and protective-group exchange techniques. These methodologies facilitate the large-scale production of Fmoc-β-amino acids, underscoring their significance in the synthesis of β-peptides with potential applications in medicinal chemistry and drug design (Šebesta & Seebach, 2003).

Nanoassembly Incorporation for Enhanced Material Properties

Further research into Fmoc-protected amino acid-based hydrogels has led to the incorporation of functionalized single-walled carbon nanotubes (f-SWCNTs) within these materials. This hybridization enhances the thermal stability and mechanical properties of the hydrogels, significantly increasing their elasticity and storage modulus. The incorporation of f-SWCNTs also imparts electrical conductivity to the hydrogels, opening up new avenues for their application in biotechnology and materials science (Roy & Banerjee, 2012).

Safety And Hazards

Unfortunately, I couldn’t find any specific information on the safety and hazards associated with “Fmoc-MeSer(Bzl)-OH”.


Future Directions

I couldn’t find any specific information on the future directions of “Fmoc-MeSer(Bzl)-OH”.


properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIFUWXIJVTCS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-MeSer(Bzl)-OH

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